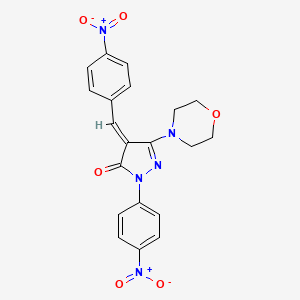![molecular formula C23H18N4O5 B15011773 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311318-13-5](/img/structure/B15011773.png)
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring
Preparation Methods
The synthesis of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the condensation of appropriate starting materials under specific reaction conditions. For instance, the reaction may involve the use of a substituted benzaldehyde, a β-ketoester, and an aromatic amine in the presence of a catalyst such as piperidine. The reaction is typically carried out in a solvent like ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the nitro group to an amino group, resulting in the formation of different amino-substituted quinoline derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, nucleophilic substitution reactions can occur at the amino group or the nitrophenyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of scientific research applications due to its unique chemical structure and properties.
Chemistry: In the field of synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: The compound’s potential biological activities, such as antimicrobial, antiviral, and anticancer properties, make it a subject of interest in biological research. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine: Due to its potential pharmacological activities, this compound may be explored as a lead compound in drug discovery and development. Researchers may investigate its efficacy and safety in preclinical and clinical studies.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, with specific properties. Its unique structure may impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interactions with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular signaling pathways, leading to changes in cellular functions and processes.
The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific biological activity. For instance, if the compound exhibits anticancer activity, it may target key proteins involved in cell proliferation and apoptosis. Understanding the precise mechanism of action requires detailed studies using techniques such as molecular docking, enzyme assays, and cellular assays.
Comparison with Similar Compounds
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other quinoline derivatives with different substituents or functional groups.
Properties
CAS No. |
311318-13-5 |
|---|---|
Molecular Formula |
C23H18N4O5 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H18N4O5/c24-11-16-21(13-7-8-19-20(9-13)32-12-31-19)22-17(5-2-6-18(22)28)26(23(16)25)14-3-1-4-15(10-14)27(29)30/h1,3-4,7-10,21H,2,5-6,12,25H2 |
InChI Key |
OJFZFWYDTPUORK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-3-{(Z)-1-cyano-2-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15011704.png)

![nonyl N-{4-[(4-{[(nonyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate](/img/structure/B15011713.png)
![(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B15011717.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B15011725.png)
![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B15011727.png)
![2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole](/img/structure/B15011730.png)
![6-[(2E)-2-benzylidenehydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15011736.png)

![2,4-dichloro-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15011757.png)
![17-(2-ethoxyphenyl)-1-{(E)-[(4-ethylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B15011765.png)
![3-{(2E)-2-[2,4-bis(4-methylpiperidin-1-yl)-5-nitrobenzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine](/img/structure/B15011767.png)
![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B15011768.png)

